molecular formula C26H39N5O12S B1241840 Ustiloxin B

Ustiloxin B

Cat. No.: B1241840
M. Wt: 645.7 g/mol
InChI Key: BISPUFPESHDUKH-CEALTDAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ustiloxin B is a complex organic molecule with a variety of functional groups, including amino, hydroxyl, carboxyl, and sulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the selective formation of desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyl and sulfinyl groups can be reduced to alcohols or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxyl group would produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe to study enzyme-substrate interactions, given its multiple functional groups that can mimic natural substrates. It can also be used in the development of biochemical assays to investigate metabolic pathways.

Medicine

In medicine, this compound holds potential as a therapeutic agent due to its ability to interact with various biological targets. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Conclusion

The compound Ustiloxin B is a fascinating molecule with significant potential in chemistry, biology, medicine, and industry. Its complex structure and diverse reactivity make it a valuable subject of study and application.

Properties

Molecular Formula

C26H39N5O12S

Molecular Weight

645.7 g/mol

IUPAC Name

(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid

InChI

InChI=1S/C26H39N5O12S/c1-5-26(3)21(24(39)29-9-18(34)35)31-22(37)11(2)30-23(38)19(28-4)20(36)13-7-16(43-26)15(33)8-17(13)44(42)10-12(32)6-14(27)25(40)41/h7-8,11-12,14,19-21,28,32-33,36H,5-6,9-10,27H2,1-4H3,(H,29,39)(H,30,38)(H,31,37)(H,34,35)(H,40,41)/t11-,12-,14-,19-,20+,21+,26+,44?/m0/s1

InChI Key

BISPUFPESHDUKH-CEALTDAMSA-N

Isomeric SMILES

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2S(=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C

Canonical SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C

Synonyms

ustiloxin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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